2,2-Difluoro-2-(3-isopropylphenyl)ethan-1-amine
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Overview
Description
2,2-Difluoro-2-[3-(propan-2-yl)phenyl]ethan-1-amine is an organic compound characterized by the presence of two fluorine atoms, a phenyl group substituted with an isopropyl group, and an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-[3-(propan-2-yl)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(propan-2-yl)phenyl derivatives and fluorinated reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors provide precise control over reaction parameters, such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like distillation, crystallization, or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-[3-(propan-2-yl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like halides, amines, or alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2-Difluoro-2-[3-(propan-2-yl)phenyl]ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-[3-(propan-2-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Gene Expression Modulation: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-propanediol: Another fluorinated compound with different functional groups.
2,2-Difluoro-1,3-dihydroxypropane: Similar in structure but with hydroxyl groups instead of an amine group.
2,2-Difluoropropane-1,3-diol: A related compound with a different substitution pattern.
Uniqueness
2,2-Difluoro-2-[3-(propan-2-yl)phenyl]ethan-1-amine is unique due to its specific combination of fluorine atoms, phenyl group, and ethanamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H15F2N |
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Molecular Weight |
199.24 g/mol |
IUPAC Name |
2,2-difluoro-2-(3-propan-2-ylphenyl)ethanamine |
InChI |
InChI=1S/C11H15F2N/c1-8(2)9-4-3-5-10(6-9)11(12,13)7-14/h3-6,8H,7,14H2,1-2H3 |
InChI Key |
BNONLTCIQWRQLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(CN)(F)F |
Origin of Product |
United States |
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